molecular formula C12H13Cl2N3O2 B567724 Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride CAS No. 1253791-51-3

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B567724
CAS No.: 1253791-51-3
M. Wt: 302.155
InChI Key: YPFNQAWVMMGKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a chlorophenyl group attached to a pyrazole ring. It is commonly used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . This reaction is carried out under specific conditions to ensure the formation of the desired pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize the reaction conditions and yield. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 5-amino-1-(2-chlorophenyl)pyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13;/h3-7H,2,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFNQAWVMMGKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693318
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253791-51-3
Record name Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.